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Compound of Interest

Compound Name:
4,5-Dichloro-6-

(methylthio)pyrimidine

Cat. No.: B13079971

Get Quote

While experimental data such as melting and boiling points are not available in published

literature, the fundamental properties of 4,5-Dichloro-6-(methylthio)pyrimidine can be

calculated. These predicted values are crucial for planning synthetic workups, purification, and

analytical characterization.
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Property Value Source

Chemical Name
4,5-Dichloro-6-

(methylthio)pyrimidine
-

Molecular Formula C₅H₄Cl₂N₂S Calculated

Molecular Weight 195.07 g/mol Calculated

CAS Number Not assigned -

Canonical SMILES CSc1=NC=C(Cl)C(Cl)=N1 Calculated

InChI Key
FMCVLHRVFLGMJC-

UHFFFAOYSA-N (Isomer)
Calculated

Predicted XLogP3 2.8 - 3.2 Predicted

Predicted Solubility

Poorly soluble in water;

Soluble in organic solvents

(DCM, EtOAc, THF)

Predicted

Chemical Structure
The structural arrangement of the chloro and methylthio groups dictates the molecule's

reactivity.

Figure 1: 2D Structure of the title compound.

Proposed Synthesis Pathway
There is no established, published synthesis for 4,5-Dichloro-6-(methylthio)pyrimidine.

However, a logical and efficient route can be proposed based on well-documented reactions of

pyrimidine precursors. The proposed pathway involves a three-step sequence starting from the

commercially available 6-methyl-2-thiouracil.

Figure 2: Proposed synthetic workflow for 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine.

Detailed Experimental Protocol (Proposed)
This protocol is a predictive model. Researchers should perform small-scale trials and use

standard analytical techniques (TLC, LC-MS) to monitor progress and optimize conditions.
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Step 1: S-methylation of 6-Methyl-2-thiouracil

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methyl-2-

thiouracil (1.0 eq) in 2 M aqueous sodium hydroxide (NaOH) (2.5 eq) with stirring at room

temperature until a clear solution is obtained.

Methylation: Cool the solution to 0-5 °C in an ice bath. Add dimethyl sulfate ((CH₃)₂SO₄, 1.1

eq) dropwise, ensuring the temperature does not exceed 10 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction by TLC until the starting material is consumed.

Workup: Acidify the reaction mixture to pH 5-6 with glacial acetic acid. The product, 6-Methyl-

2-(methylthio)-pyrimidin-4(3H)-one, will precipitate.

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

The product can be used in the next step without further purification.

Step 2: Chlorination of C4 Position

Reaction Setup: To the crude product from Step 1 (1.0 eq), add phosphorus oxychloride

(POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The

reaction should become a clear solution. Monitor by TLC (quenching an aliquot with ice

water and extracting with ethyl acetate).

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice

with vigorous stirring.

Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate

(NaHCO₃) and extract with ethyl acetate or dichloromethane (DCM) (3x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude 4-Chloro-6-methyl-2-

(methylthio)pyrimidine can be purified by column chromatography on silica gel.
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Step 3: Chlorination of C5 Position

Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid. Add N-

Chlorosuccinimide (NCS, 1.2-1.5 eq).[2]

Heating: Heat the mixture to 100-118 °C and stir for 4-8 hours under an inert atmosphere.[2]

Monitoring: Follow the reaction progress by LC-MS to observe the formation of the

dichlorinated product.

Workup: After cooling, pour the reaction mixture into ice water.

Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic

layers with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter,

and concentrate. The final product, 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine, can be

purified by silica gel chromatography.

Predicted Chemical Reactivity and Derivatization
The reactivity of the title compound is governed by the electron-deficient pyrimidine ring and

the two chlorine atoms at distinct positions.

Regioselectivity in Nucleophilic Aromatic Substitution
(SNAr)
The chlorine atoms at the C4 and C5 positions exhibit significantly different reactivities. Based

on established principles, the C4 position is much more susceptible to nucleophilic attack than

the C5 position.[3]

C4-Cl (Most Reactive): This position is activated by both ring nitrogens, making it highly

electrophilic and prone to displacement by a wide range of nucleophiles (amines, alcohols,

thiols) under relatively mild conditions.

C5-Cl (Least Reactive): The C5 position in pyrimidines is generally the least reactive towards

SNAr. Displacement of this chlorine typically requires harsh conditions or activation via

metal-catalyzed cross-coupling reactions.[3]
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This differential reactivity is a powerful tool, allowing for selective, stepwise functionalization of

the molecule.

Predicted Reactivity Pathways

4,5-Dichloro-6-(methylthio)
-pyrimidine

4-Substituted-5-chloro-6-
(methylthio)pyrimidine

 R-NH₂, Base
 (Mild Conditions) 

4,5-Dichloro-6-
(methylsulfonyl)pyrimidine

 m-CPBA or Oxone® 

4,5-Disubstituted-6-
(methylthio)pyrimidine

 R'-NH₂, Base
 (Harsh Conditions) 

Click to download full resolution via product page

Figure 3: Key predicted reaction pathways for the title compound.

Representative Protocol: Selective C4-Amination
This protocol describes a typical SNAr reaction at the more reactive C4 position.

Materials:

4,5-Dichloro-6-(methylthio)pyrimidine (1.0 eq)

Desired primary or secondary amine (e.g., morpholine) (1.1 eq)

A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0 eq)

Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:
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Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4,5-Dichloro-6-
(methylthio)pyrimidine in the chosen solvent.

Addition: Add the base, followed by the dropwise addition of the amine.

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

The optimal temperature will depend on the nucleophilicity of the amine.

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting

material and the appearance of the mono-substituted product.

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl

acetate.

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the crude product via silica gel chromatography to yield the 4-amino-5-chloro-6-

(methylthio)pyrimidine derivative.

Potential Applications in Medicinal Chemistry
Substituted pyrimidines are privileged scaffolds in drug discovery, renowned for their role as

bioisosteres of purines and their ability to form key hydrogen bond interactions with protein

kinase hinges.[4] While 4,5-Dichloro-6-(methylthio)pyrimidine itself is not a known

therapeutic, its value lies in its potential as a versatile intermediate for building libraries of drug

candidates.

The C4-chloro, C5-chloro, and C6-methylthio groups offer three distinct points for

diversification, allowing for fine-tuning of a molecule's structure to optimize potency, selectivity,

and pharmacokinetic properties. A plausible drug discovery workflow would involve using the

C4 position for initial derivatization and biological screening, followed by modification at the C5

or C6 positions to improve drug-like properties.

Figure 4: Conceptual workflow for elaborating the core scaffold into a potential therapeutic.

Safety and Handling
Specific Material Safety Data Sheet (MSDS) information is not available for this compound.

However, based on analogous chlorinated heterocyclic compounds, the following precautions
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are mandatory:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid

contact with skin and eyes.

Reactivity: The compound is a reactive electrophile. Avoid contact with strong oxidizing

agents and strong bases outside of controlled reaction conditions.

Storage: Store in a cool, dry place away from moisture and incompatible materials.

Conclusion
4,5-Dichloro-6-(methylthio)pyrimidine represents an unexplored but potentially valuable

building block for synthetic and medicinal chemistry. While direct literature is scarce, this guide

provides a comprehensive, predictive framework built upon the well-established principles of

pyrimidine reactivity. The proposed synthetic route offers a clear path to accessing this

compound, and the analysis of its differential reactivity provides a roadmap for its strategic use

in constructing complex molecular architectures. It is our hope that this guide will serve as a

catalyst for the investigation and application of this promising chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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